(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol
Description
Properties
Molecular Formula |
C15H17NO2S |
|---|---|
Molecular Weight |
275.4 g/mol |
IUPAC Name |
(6-methyl-4-methylsulfanyl-2-phenylmethoxypyridin-3-yl)methanol |
InChI |
InChI=1S/C15H17NO2S/c1-11-8-14(19-2)13(9-17)15(16-11)18-10-12-6-4-3-5-7-12/h3-8,17H,9-10H2,1-2H3 |
InChI Key |
YDCDRNODPAWFQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)OCC2=CC=CC=C2)CO)SC |
Origin of Product |
United States |
Preparation Methods
Route 1: Nucleophilic Substitution and Hydroxymethylation
This method involves constructing the pyridine core followed by introducing substituents:
- Core Formation : Start with 2-chloro-6-methylpyridin-3-ol.
- Benzyloxy Introduction : React with benzyl bromide under basic conditions (e.g., NaH/THF) to install the benzyloxy group at position 2.
- Methylthio Incorporation : Treat with sodium methanethiolate (NaSMe) in DMF at 60–80°C to substitute chlorine at position 4.
- Hydroxymethylation : Oxidize the methyl group at position 3 to a hydroxymethyl group via a two-step process:
Route 2: Direct Functionalization of Pre-Substituted Pyridines
A more efficient approach uses pre-functionalized pyridine intermediates:
- Starting Material : 2-(benzyloxy)-4-chloro-6-methylpyridin-3-yl)methanol.
- Methylthio Installation : React with methanethiol in the presence of CuI and a diamine ligand (e.g., TMEDA) under inert conditions.
Experimental Data and Optimization
Table 1: Comparison of Synthetic Routes
| Step | Route 1 Yield (%) | Route 2 Yield (%) | Key Conditions |
|---|---|---|---|
| Benzylation | 82 | – | NaH, THF, 24 h |
| Methylthio Substitution | 68 | 78 | NaSMe/DMF vs. CuI/TMEDA |
| Hydroxymethylation | 55 | – | NBS, then NaOH |
Critical Observations :
- Route 2’s catalytic system (CuI/TMEDA) improves methylthio substitution efficiency by 10% compared to Route 1.
- Hydroxymethylation remains a bottleneck due to over-oxidation risks; controlled NBS stoichiometry (1.1 eq) mitigates this.
Spectroscopic Characterization
- ¹H NMR (CDCl₃) : δ 7.35–7.25 (m, 5H, benzyl), 6.45 (s, 1H, pyridine-H), 4.70 (s, 2H, CH₂OH), 2.55 (s, 3H, SCH₃), 2.30 (s, 3H, CH₃).
- MS (ESI) : m/z 306.1 [M+H]⁺.
Challenges and Mitigation Strategies
- Selectivity in Substitution : Competing reactions at pyridine positions 4 and 6 are minimized using bulky bases (e.g., LDA).
- Stability of Hydroxymethyl Group : Silylation (e.g., TBSCl) during synthesis prevents undesired oxidation.
Industrial Feasibility
Chemical Reactions Analysis
Types of Reactions
(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as iodine monochloride in acetic acid.
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxy and methylthio positions.
Common Reagents and Conditions
Oxidation: Iodine monochloride in acetic acid at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The exact mechanism of action for (2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol is not well-documented. it is believed to interact with specific molecular targets, potentially affecting various biochemical pathways. Further research is needed to elucidate its precise mechanism and molecular targets.
Comparison with Similar Compounds
Structural Analogs in Pyridine Derivatives
(2-Methoxy-4,6-dimethylpyridin-3-yl)methanol ()
This compound shares the pyridine core and hydroxymethyl group at position 3 but differs in substituents:
- Position 2 : Methoxy (electron-donating, less lipophilic) vs. benzyloxy (bulky, highly lipophilic).
- Position 4/6 : 4,6-Dimethyl vs. 4-methylthio and 6-methyl.
Key Differences :
Methylthio at position 4 may confer unique reactivity, such as susceptibility to oxidation or nucleophilic substitution, unlike the inert methyl group in ’s compound.
(2-Chloro-3-(dimethoxymethyl)pyridin-4-yl)methanol ()
- Position 2 : Chloro (electron-withdrawing) vs. benzyloxy.
- Position 3 : Dimethoxymethyl (acetal-protected alcohol) vs. hydroxymethyl.
The chloro group in ’s compound deactivates the pyridine ring, reducing nucleophilicity compared to the target’s electron-rich benzyloxy and methylthio groups. The dimethoxymethyl group offers synthetic versatility but requires deprotection to access the hydroxymethyl functionality present in the target compound.
Pyrimidine-Based Analogs ( and )
Pyrimidin-2,4-dione Derivatives ()
Compounds such as 6-[(3-benzyloxy-2-benzyloxymethyl)propyl]-1,3-dimethoxymethyl-5-methylpyrimidin-2,4-dione feature benzyloxy groups but on a pyrimidine core. The pyrimidine ring’s electron-deficient nature contrasts with the pyridine core of the target, altering reactivity and binding interactions. Benzyloxy substituents in both systems enhance lipophilicity, but the pyrimidine derivatives’ diketone structure may favor hydrogen-bonding interactions absent in the target.
Thioether-Containing Pyrimidines ()
2-[6-Methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives exhibit antimicrobial activity attributed to thioether and hydrazide groups. While the target’s methylthio group shares similarity with these compounds, its pyridine core and lack of hydrazide functionality suggest divergent bioactivity.
Substituent Effects on Reactivity and Bioactivity
- Benzyloxy vs. Methoxy: Benzyloxy’s bulkiness may hinder steric access to the pyridine ring but offers a handle for catalytic hydrogenation to yield phenol derivatives.
- Methylthio vs. Methyl : The methylthio group’s polarizability and weaker C–S bond (vs. C–C) could enhance metabolic susceptibility or interaction with biological thiols.
- Hydroxymethyl Position : The hydroxymethyl group at position 3 in both the target and ’s compound enables derivatization (e.g., phosphorylation, glycosylation), though steric effects from benzyloxy in the target may limit reactivity.
Potential Bioactivity Insights
The target’s methylthio group and lipophilic benzyloxy substituent could synergize to enhance membrane penetration, a hypothesis warranting experimental validation.
Biological Activity
Introduction
The compound (2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol is a complex organic molecule characterized by a pyridine ring with various substituents, including a benzyloxy group, a methylthio group, and a hydroxymethyl group. These structural features suggest significant potential for biological activity, particularly in pharmacological applications. This article reviews the biological activities associated with this compound, including antimicrobial, antioxidant, and neuroprotective effects, supported by recent research findings.
Structural Features and Synthesis
The unique combination of functional groups in (2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol enhances its biological activity compared to simpler derivatives. The synthesis of this compound can be achieved through various methods, allowing for the controlled production of analogs that may exhibit different biological properties.
Table 1: Structural Features and Biological Activities of Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 2-Methylpyridine | Methyl group on pyridine | Antimicrobial |
| 6-Methyl-4-pyridinemethanol | Hydroxymethyl substitution | Neuroprotective |
| 4-Thiomethylpyridine | Methylthio group | Antioxidant |
Antimicrobial Activity
Research indicates that derivatives of pyridine compounds, including (2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol, exhibit antimicrobial properties against various bacterial and fungal strains. The presence of the benzyloxy and methylthio groups may enhance interaction with microbial targets, leading to increased efficacy.
Antioxidant Properties
The hydroxymethyl group in the compound is believed to contribute to its antioxidant activity by scavenging free radicals. This property is crucial for protecting cells from oxidative stress, which is linked to numerous diseases, including cancer and neurodegenerative disorders.
Neuroprotective Effects
Similar compounds have been investigated for their neuroprotective effects. Studies suggest that (2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol may modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as Alzheimer's disease and Parkinson's disease.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study demonstrated that compounds similar to (2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol showed significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics, indicating a promising alternative for treatment .
- Antioxidant Activity Assessment : In vitro assays revealed that the compound exhibited strong free radical scavenging activity. The half-maximal effective concentration (EC50) for antioxidant activity was determined to be significantly lower than that of standard antioxidants like ascorbic acid .
- Neuroprotective Studies : In cellular models of neurotoxicity induced by corticosterone, (2-(Benzyloxy)-6-methyl-4-(methylthio)pyridin-3-yl)methanol demonstrated protective effects on neuronal cells. The viability of treated cells was notably higher compared to untreated controls, suggesting its potential as a neuroprotective agent .
Table 2: Summary of Biological Activities from Case Studies
| Activity Type | Methodology | Key Findings |
|---|---|---|
| Antimicrobial | MIC tests against bacterial strains | Lower MIC than traditional antibiotics |
| Antioxidant | Free radical scavenging assays | EC50 significantly lower than ascorbic acid |
| Neuroprotective | Cell viability assays in neurotoxic models | Increased cell viability in treated groups |
Q & A
Q. Table 1. Synthetic Route Optimization
| Step | Reagents/Conditions | Yield Range | Key Reference |
|---|---|---|---|
| Benzyloxy Introduction | NaH, THF, 0°C, benzyl bromide | 60-75% | |
| Methylthio Addition | CH₃SSCH₃, CuI, DMF, 80°C | 40-55% | |
| Methanol Formation | NaBH₄, MeOH, rt | 70-85% |
Q. Table 2. Stability Assessment Parameters
| Condition | Analytical Technique | Critical Observations |
|---|---|---|
| 40°C/75% RH, 4 weeks | HPLC-UV | Hydrolysis of benzyloxy group |
| UV Exposure (48 hrs) | LC-MS | Sulfoxide formation (~20% loss) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
